molecular formula C6H9N3O3 B15261154 5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15261154
M. Wt: 171.15 g/mol
InChI Key: OSZDCWQUNNDLTC-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound that features a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methoxymethyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)-1H-pyrrol-1-yl acetic acid
  • 4-(Methoxymethyl)-1H-pyrrol-1-yl butanoic acid
  • 4-(Hydroxymethyl)-1H-pyrrol-1-yl butanoic acid

Uniqueness

5-(Methoxymethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

5-(methoxymethyl)-1-methyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C6H9N3O3/c1-9-4(3-12-2)7-5(8-9)6(10)11/h3H2,1-2H3,(H,10,11)

InChI Key

OSZDCWQUNNDLTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)COC

Origin of Product

United States

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